molecular formula C15H8Br2N2O5S B2381502 5,7-Dibromoquinolin-8-yl 2-nitrobenzenesulfonate CAS No. 459183-41-6

5,7-Dibromoquinolin-8-yl 2-nitrobenzenesulfonate

Cat. No.: B2381502
CAS No.: 459183-41-6
M. Wt: 488.11
InChI Key: ODEKQFDADHSFGA-UHFFFAOYSA-N
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Description

5,7-Dibromoquinolin-8-yl 2-nitrobenzenesulfonate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of bromine atoms at the 5th and 7th positions of the quinoline ring, along with a nitrobenzenesulfonate group attached to the 8th position. These functional groups contribute to its reactivity and potential utility in chemical synthesis and research.

Preparation Methods

The synthesis of 5,7-Dibromoquinolin-8-yl 2-nitrobenzenesulfonate typically involves multi-step reactions starting from quinoline derivatives. The bromination of quinoline at the 5th and 7th positions can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The subsequent introduction of the nitrobenzenesulfonate group is usually carried out through a sulfonation reaction using reagents like chlorosulfonic acid followed by nitration with nitric acid .

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and application.

Chemical Reactions Analysis

5,7-Dibromoquinolin-8-yl 2-nitrobenzenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the quinoline ring, using oxidizing agents like potassium permanganate or chromium trioxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields.

Scientific Research Applications

5,7-Dibromoquinolin-8-yl 2-nitrobenzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-Dibromoquinolin-8-yl 2-nitrobenzenesulfonate involves its interaction with specific molecular targets. The bromine atoms and nitrobenzenesulfonate group contribute to its reactivity, allowing it to form covalent bonds with target molecules. This can lead to the inhibition of enzymes or disruption of cellular processes, depending on the specific application. The compound’s ability to chelate metal ions also plays a role in its biological activity, particularly in antimicrobial and anticancer research.

Comparison with Similar Compounds

Similar compounds to 5,7-Dibromoquinolin-8-yl 2-nitrobenzenesulfonate include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

(5,7-dibromoquinolin-8-yl) 2-nitrobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Br2N2O5S/c16-10-8-11(17)15(14-9(10)4-3-7-18-14)24-25(22,23)13-6-2-1-5-12(13)19(20)21/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODEKQFDADHSFGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Br2N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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